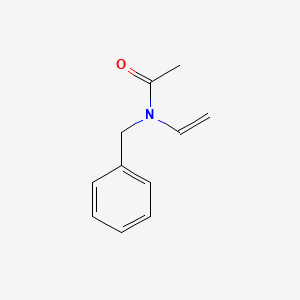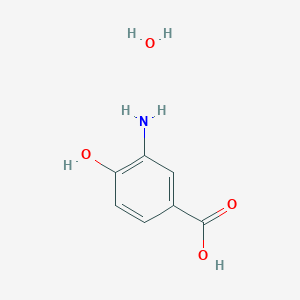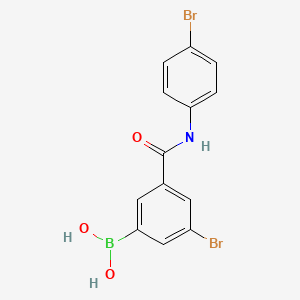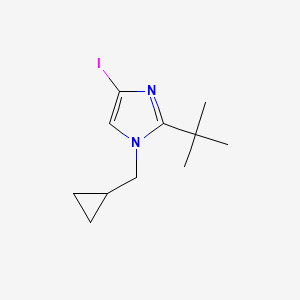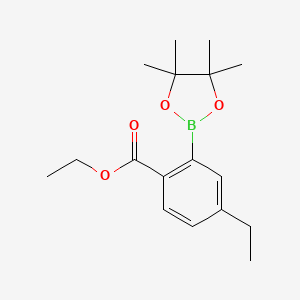
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide is a chemical compound with the molecular formula C6H4Br2ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
The synthesis of 4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 4-bromo-2-chloropyridine with a suitable aldehyde under controlled conditions to form the carbaldehyde derivative. The hydrobromide salt is then formed by reacting the carbaldehyde with hydrobromic acid .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the process .
Chemical Reactions Analysis
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group in the compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Condensation Reactions: The aldehyde group can also participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the type of interaction .
Comparison with Similar Compounds
4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide can be compared with other pyridine derivatives, such as:
2-Bromo-4-chloropyridine: Similar in structure but lacks the aldehyde group, making it less reactive in certain types of chemical reactions.
4-Bromo-2-chloropyridine: Another similar compound but without the carbaldehyde group, limiting its applications in condensation reactions.
4-Chloro-2-bromopyridine: A positional isomer with different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, chlorine, and aldehyde functional groups, which provide a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
4-bromo-2-chloropyridine-3-carbaldehyde;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO.BrH/c7-5-1-2-9-6(8)4(5)3-10;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZQBUWASHETHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Cl.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)


